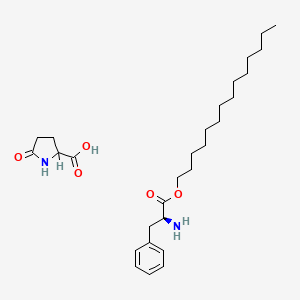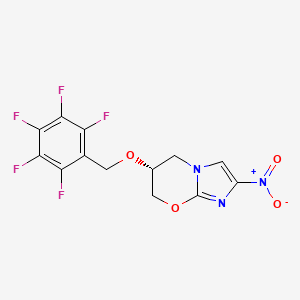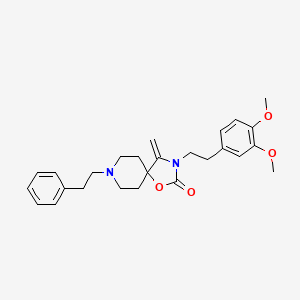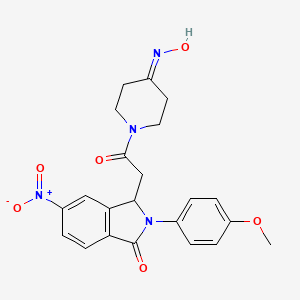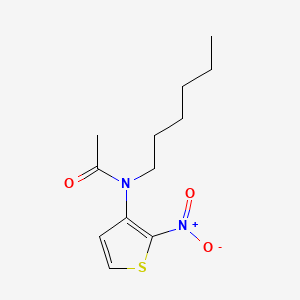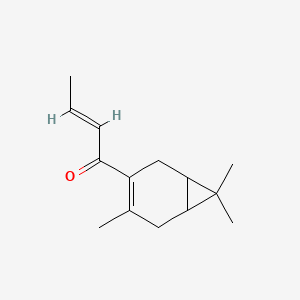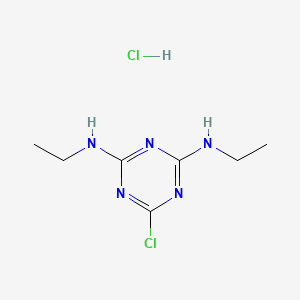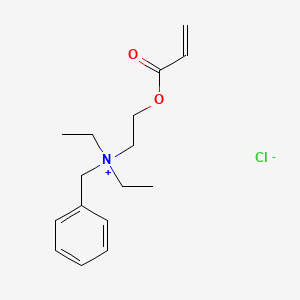
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound that belongs to the benzoxazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as nitration, reduction, acylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4H-1,3-Benzoxazin-4-one derivatives are studied for their unique chemical properties and potential as intermediates in organic synthesis.
Biology
Biologically, these compounds may exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, the compound and its derivatives may be explored for their potential to treat various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound, known for its basic structure and properties.
2,3-Dihydro-4H-1,3-benzoxazin-4-one: A reduced form with different chemical and biological properties.
3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: A derivative with a similar substitution pattern.
Uniqueness
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazinone derivatives.
Propiedades
Número CAS |
103952-83-6 |
|---|---|
Fórmula molecular |
C25H20F3NO6 |
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C25H20F3NO6/c1-32-19-12-15(13-20(33-2)21(19)34-3)22(30)29-23(31)17-6-4-5-7-18(17)35-24(29)14-8-10-16(11-9-14)25(26,27)28/h4-13,24H,1-3H3 |
Clave InChI |
IGBGQBSJFDWGLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



